2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE
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Overview
Description
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chromenone core with a carbamoylmethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with acetohydrazide derivatives under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-(Carboxymethoxy)-4-methylcoumarin: This compound shares a similar chromenone core but differs in its functional groups.
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with similar structural features but different biological activities.
Uniqueness
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit bacterial DNA gyrase and exhibit anti-inflammatory properties makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[9-(2-amino-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c17-13(19)6-22-8-4-11(23-7-14(18)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H2,17,19)(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOJSGEHUAWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)N)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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